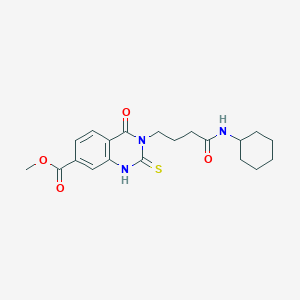![molecular formula C16H13Br2NO4 B2851499 3-{[(E)-(2,3-dibromo-5-ethoxy-6-hydroxyphenyl)methylidene]amino}benzoic acid CAS No. 321963-76-2](/img/structure/B2851499.png)
3-{[(E)-(2,3-dibromo-5-ethoxy-6-hydroxyphenyl)methylidene]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-{[(E)-(2,3-dibromo-5-ethoxy-6-hydroxyphenyl)methylidene]amino}benzoic acid” is a type of Schiff base . Schiff bases are stable imines containing a C=N bond, where N is bonded to an alkyl or aryl group . This compound has a molecular formula of C17H15Br2NO4 and a molecular weight of 457.11 .
Molecular Structure Analysis
The molecular structure of this compound includes a benzoic acid moiety, an ethoxy group, two bromine atoms, and a hydroxy group . The presence of these functional groups can influence the compound’s reactivity and interactions with other molecules.Scientific Research Applications
Synthesis and Characterization
Research on compounds similar to 3-{[(E)-(2,3-dibromo-5-ethoxy-6-hydroxyphenyl)methylidene]amino}benzoic acid often involves their synthesis and thorough characterization. For example, studies have developed methods for the synthesis of Schiff base derivatives through reactions involving amino benzoic acids and various aldehydes or ketones. These processes are accompanied by spectroscopic characterization (NMR, UV-VIS, IR) to confirm the molecular structure and investigate properties like acid-base dissociation and azo-hydrazone tautomerism in solution (Baul et al., 2009).
Biological Activity
The bioactivity of phenyl ether derivatives and similar compounds has also been a significant focus. Studies have isolated new compounds from natural sources, such as marine-derived fungi, and evaluated their antioxidant activities. For instance, derivatives isolated from Aspergillus carneus showed promising antioxidant properties, with some compounds demonstrating strong activities comparable to ascorbic acid (Lan-lan Xu et al., 2017).
Molecular Structure Optimization
Research efforts include the optimization of molecular structures using computational methods, such as density functional theory (DFT). These studies aim to understand the electronic structure, molecular geometry, and spectroscopic properties of synthesized compounds, which are crucial for their potential applications in materials science and as bioactive molecules (Ermiş, 2018).
Antimicrobial Activity
The antimicrobial activities of synthesized compounds, including Schiff bases derived from amino benzoic acids, have been explored against a range of bacterial strains. Such studies contribute to the search for new antimicrobial agents that can be developed into therapeutic drugs to combat resistant bacterial infections (Parekh et al., 2005).
properties
IUPAC Name |
3-[(2,3-dibromo-5-ethoxy-6-hydroxyphenyl)methylideneamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Br2NO4/c1-2-23-13-7-12(17)14(18)11(15(13)20)8-19-10-5-3-4-9(6-10)16(21)22/h3-8,20H,2H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGOCVFIYDFOKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C(=C1O)C=NC2=CC=CC(=C2)C(=O)O)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Br2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

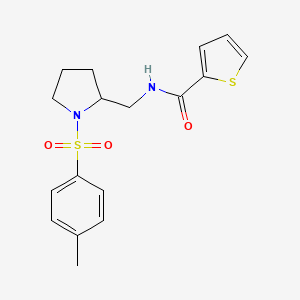
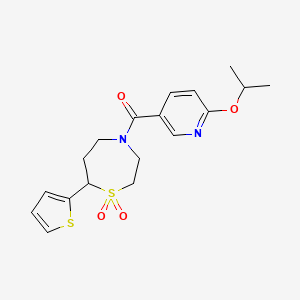
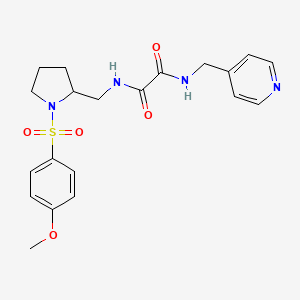
![N-[(1S)-1-Cyano-2-methylpropyl]-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide](/img/structure/B2851422.png)
![Methyl 2-((4-chlorobenzo[d]thiazol-2-yl)(pyridin-3-ylmethyl)carbamoyl)benzoate](/img/structure/B2851423.png)

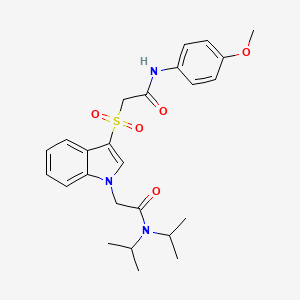
![2-(4-chlorobenzyl)-N-isobutyl-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2851428.png)
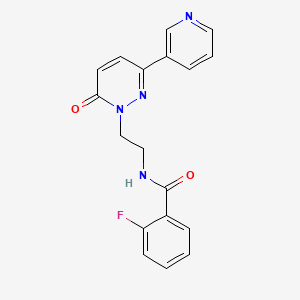
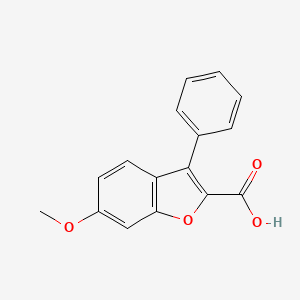
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(5-nitrothiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2851434.png)
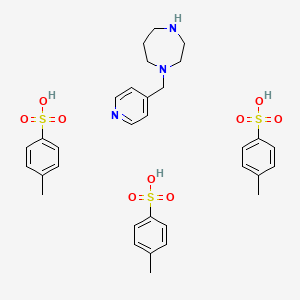
![N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2851438.png)
